molecular formula C26H22F3N3O4S B14949903 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate

1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate

Cat. No.: B14949903
M. Wt: 529.5 g/mol
InChI Key: IYWNCVROLBTBMM-UHFFFAOYSA-N
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Description

“3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzylamino Group: This step involves the reaction of benzylamine with an appropriate aldehyde or ketone to form a Schiff base.

    Introduction of the Trifluoromethoxy Phenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.

    Formation of the Sulfanyl Group:

    Cyclization to Form the Pyrrolidine Ring: This involves the cyclization of the intermediate compounds to form the pyrrolidine ring structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration of its pharmacological properties for drug development.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic tools.

Industry

    Materials Science: Application in the development of new materials with unique properties.

    Chemical Manufacturing: Use as a precursor in the manufacture of other chemicals.

Mechanism of Action

The mechanism of action of “3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[((BENZYLAMINO){[4-METHOXYPHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE
  • 3-[((BENZYLAMINO){[4-FLUOROPHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE

Uniqueness

The presence of the trifluoromethoxy group in “3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that lack this functional group.

Properties

Molecular Formula

C26H22F3N3O4S

Molecular Weight

529.5 g/mol

IUPAC Name

[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-benzyl-N-[4-(trifluoromethoxy)phenyl]carbamimidothioate

InChI

InChI=1S/C26H22F3N3O4S/c1-35-21-10-6-5-9-20(21)32-23(33)15-22(24(32)34)37-25(30-16-17-7-3-2-4-8-17)31-18-11-13-19(14-12-18)36-26(27,28)29/h2-14,22H,15-16H2,1H3,(H,30,31)

InChI Key

IYWNCVROLBTBMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)SC(=NCC3=CC=CC=C3)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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